molecular formula C48H40Cl2P2Pd B3420502 [(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl]palladium(II) chloride CAS No. 191654-69-0

[(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl]palladium(II) chloride

Cat. No. B3420502
M. Wt: 856.1 g/mol
InChI Key: ADMKISPNGKUJAU-UHFFFAOYSA-L
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Description

[(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl]palladium(II) chloride, also known as BINAP-PdCl2, is a chiral catalyst widely used in organic synthesis. This compound has a unique structure that allows it to catalyze various reactions selectively and efficiently.

Scientific Research Applications

Catalysis in Organic Synthesis

  • Allylic Alkylation and Hydrogenation

    BINAP type ligands have been used in palladium-catalyzed allylic alkylation and hydrogenation processes. For instance, complexes containing chiral diphosphite ligands based on (1S,2S)-Trans-1,2-cyclohexanediol have shown effectiveness in asymmetric allylic alkylation, achieving up to 75% enantiomeric excess (Pang, Tian, Li, & Wang, 2017).

  • Hydrosilylation of Styrenes

    In the palladium-catalyzed asymmetric hydrosilylation of styrene, monophosphine ligands derived from BINAP have been observed to exhibit high enantioselectivity, producing (S)-1-phenylethanol with up to 98% enantiomeric excess (Hayashi et al., 2000).

  • Wacker-Type Cyclization

    BINAP-based bis(oxazoline) ligands have been effectively used in palladium(II)-catalyzed Wacker-type cyclizations, demonstrating high enantioselectivity (Uozumi, Kyota, Kato, Ogasawara, & Hayashi, 1999).

Photofunctional Properties

  • Photoluminescence in Metal Complexes: BINAP ligands in palladium(0) and platinum(0) complexes have been studied for their strong luminescence and photophysical properties. For example, [Pd(biphep)(2)] and [Pt(biphep)(2)] complexes have shown notable photoluminescence due to metal-to-ligand charge transfer excited states (Tsubomura et al., 2008).

Asymmetric Catalysis

  • Asymmetric Hydrogenation

    Palladium complexes with BINAP ligands have been used in asymmetric hydrogenation reactions, such as the hydrogenation of α-fluorinated iminoesters to produce β-fluorinated α-amino esters with high enantioselectivity (Abe, Amii, & Uneyama, 2001).

  • Asymmetric Allylic Substitution

    Palladium-catalyzed asymmetric allylic substitutions using BINAP-based ligands have been successful in achieving high enantiomeric excess in the produced chiral products (Cavazzini, Pozzi, Quici, Maillard, & Sinou, 2001).

Structural Studies

  • Structural Characterization: Structural characterization of compounds such as dichloro[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) has been carried out, including elemental analysis and spectroscopic methods (Wang, 2015).

properties

IUPAC Name

[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichloropalladium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H40P2.2ClH.Pd/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;;;/h5-32H,1-4H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMKISPNGKUJAU-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.Cl[Pd]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H40Cl2P2Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

856.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl]palladium(II) chloride

CAS RN

191654-69-0
Record name 191654-69-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl]palladium(II) chloride
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[(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl]palladium(II) chloride

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